BenchChemオンラインストアへようこそ!

n-Methyl-3,5-bis(trifluoromethyl)benzamide

Neurokinin Receptor Antagonists Dual NK1/NK2 Probe Design Benzamide Pharmacophore

N-Methyl-3,5-bis(trifluoromethyl)benzamide (CAS 948294-23-3) is a trifluoromethylated aromatic amide characterized by a 3,5-bis(trifluoromethyl)phenyl moiety coupled to an N-methylamide group. This compound is not a biologically active drug itself but serves as the essential 3,5-bis(trifluoromethyl)benzamide pharmacophore in dual neurokinin (NK1/NK2) receptor antagonists, most notably DNK333.

Molecular Formula C10H7F6NO
Molecular Weight 271.16 g/mol
CAS No. 948294-23-3
Cat. No. B6329305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-3,5-bis(trifluoromethyl)benzamide
CAS948294-23-3
Molecular FormulaC10H7F6NO
Molecular Weight271.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C10H7F6NO/c1-17-8(18)5-2-6(9(11,12)13)4-7(3-5)10(14,15)16/h2-4H,1H3,(H,17,18)
InChIKeyWKNPCENNHUVUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3,5-bis(trifluoromethyl)benzamide (CAS 948294-23-3): Core Building Block for Dual NK1/NK2 Antagonists


N-Methyl-3,5-bis(trifluoromethyl)benzamide (CAS 948294-23-3) is a trifluoromethylated aromatic amide characterized by a 3,5-bis(trifluoromethyl)phenyl moiety coupled to an N-methylamide group . This compound is not a biologically active drug itself but serves as the essential 3,5-bis(trifluoromethyl)benzamide pharmacophore in dual neurokinin (NK1/NK2) receptor antagonists, most notably DNK333 [1][2]. Its molecular architecture—combining high lipophilicity from the CF₃ groups with the specific electronic and steric character of the N-methylamide—directly governs the potency and selectivity of the final antagonist molecules [2].

Why N-Methyl-3,5-bis(trifluoromethyl)benzamide Cannot Be Substituted: Evidence from Dual NK Antagonist SAR


The structure-activity relationship (SAR) around the benzamide region of DNK333 demonstrates that small changes to the substitution pattern—including replacing the CF₃ groups or modifying the N-methyl amide—produce drastic changes in NK1/NK2 antagonist potency and balance [1]. For example, substituting the 3,5-bis(trifluoromethyl) with a 3,5-dinitro group shifts the pKb values, and altering the N-methyl to other N-alkyl groups affects both affinity and selectivity [1]. This means that generic replacements such as the parent 3,5-bis(trifluoromethyl)benzamide (CAS 22227-26-5) or other N-alkyl variants will not reliably reproduce the biological profiles of DNK333 or its optimized analogs [2]. The procured building block must precisely match the specified substitution because downstream molecular recognition depends on the exact combination of electronic, steric, and lipophilic properties conferred by the N-methyl-3,5-bis(trifluoromethyl)benzamide fragment.

Quantitative Evidence Guide: Measurable Differentiation of N-Methyl-3,5-bis(trifluoromethyl)benzamide from Closest Analogs


DNK333 Core Pharmacophore: Only the N-Methyl-3,5-bis(trifluoromethyl)benzamide Moiety Yields Potent, Balanced Dual NK1/NK2 Antagonism

In DNK333, the N-methyl-3,5-bis(trifluoromethyl)benzamide moiety is the pharmacophore responsible for dual NK1/NK2 receptor activity. DNK333 itself exhibits pKi = 8.38 at cloned human NK1 and pKi = 8.02 at NK2 receptors [1]. A critical SAR study replaced this benzamide headgroup with six alternative 3,5-disubstituted benzamides (compounds 3–8); the 3,5-bis(trifluoromethyl) was the only substituent that provided balanced high-affinity dual antagonism; for instance, the 3,5-dinitro analogue (compound 3) showed pKb = 8.4 (NK1) and pKb = 7.87 (NK2) in guinea pig trachea functional assay, whereas other substituents led to significant drops in NK2 affinity or imbalance [2]. Furthermore, changing the N-methyl to N-H (parent amide) or to larger alkyl groups was not evaluated in these specific series, but the SAR analysis concluded that steric, electronic, and lipophilic characteristics of the benzamide region are crucial for both NK1 and NK2 activities [2].

Neurokinin Receptor Antagonists Dual NK1/NK2 Probe Design Benzamide Pharmacophore

NK2 Affinity Optimization: 5-Fold Improvement Differentiates DNK333 from Analog with 4-Chlorobenzyl Substituent

In a study aimed at improving NK2 affinity, replacing the 4-chlorobenzyl group of compound 1 with a 3,4-dichlorobenzyl group (yielding DNK333, compound 9) resulted in a 5-fold improvement in NK2 receptor affinity, while maintaining the identical N-methyl-3,5-bis(trifluoromethyl)benzamide pharmacophore [1]. This demonstrates that the benzamide headgroup is a necessary but not sufficient determinant of activity: the exact combination of the N-methyl-3,5-bis(trifluoromethyl)benzamide with the optimized chiral tail is what produces the lead compound. Using a different benzamide building block would require complete re-optimization of the molecule.

NK2 Receptor Affinity Benzamide Headgroup Modification DNK333 Optimization

Lipophilicity Differentiation: N-Methyl-3,5-bis(trifluoromethyl)benzamide is 0.9 LogP Units More Lipophilic than the Unsubstituted Parent Amide

Computed LogP for N-methyl-3,5-bis(trifluoromethyl)benzamide is 3.47 , compared to 2.58 for the parent 3,5-bis(trifluoromethyl)benzamide (CAS 22227-26-5) [1]. This ~0.9 LogP unit increase reflects the methylation of the amide nitrogen, which eliminates one hydrogen bond donor and increases lipophilicity. The difference impacts partitioning behavior in synthetic extractions, chromatographic purification, and the final drug-like properties of derived analogs.

Lipophilicity Physicochemical Property Analog Comparison

Hydrogen Bond Donor Capacity: N-Methylation Removes One H-Bond Donor Compared to Primary Amide Analogs

The N-methyl group on N-methyl-3,5-bis(trifluoromethyl)benzamide replaces the amide N–H proton present in the parent 3,5-bis(trifluoromethyl)benzamide. Computed acid pKa of the parent amide is 13.72 [1] (or 14.62 predicted by other sources, Chemhome). N-methylation is expected to raise the pKa further and eliminate one hydrogen bond donor. In the context of the DNK333 series, this N-methyl is essential for the correct presentation of the benzamide carbonyl to the receptor; removal of the methyl to give the secondary amide would introduce an additional H-bond donor that could alter conformation, solubility, and intermolecular interactions during synthesis and biological testing.

Hydrogen Bond Donor Amide N-Methylation Physicochemical Differentiation

Best Research and Industrial Application Scenarios for N-Methyl-3,5-bis(trifluoromethyl)benzamide Procurement


Synthesis of DNK333 and its Chiral Analogs for Dual NK1/NK2 Antagonist Development

N-Methyl-3,5-bis(trifluoromethyl)benzamide is the direct precursor for the benzamide headgroup of DNK333. The head-to-head affinity data (pKi NK1=8.38, NK2=8.02) and the 5-fold NK2 improvement over earlier analogs [1][2] make this building block mandatory for any laboratory aiming to prepare DNK333 or derivative libraries. Use of the non-methylated parent amide or other 3,5-disubstituted benzamides will not produce the balanced dual antagonist profile required for preclinical respiratory disease models.

Structure-Activity Relationship (SAR) Studies of the Benzamide Region of Neurokinin Antagonists

The Swarna et al. (2007) study explicitly required N-methyl-3,5-bis(trifluoromethyl)benzamide as a reference scaffold to design six 3,5-disubstituted analogues and probe the steric, electronic, and lipophilic requirements for dual NK1/NK2 activity [3]. Any SAR program investigating neurokinin receptor antagonists must procure this exact building block as the positive control headgroup, because only it gives the balanced high-affinity profile from which structure-activity differences can be meaningfully interpreted.

Pharmacokinetic and In Vivo Efficacy Studies of Optimized NK1/NK2 Antagonists

DNK333 (bearing the N-methyl-3,5-bis(trifluoromethyl)benzamide headgroup) has demonstrated favorable oral pharmacokinetics in guinea pigs, in vivo blockade of substance P- and NKA-induced bronchoconstriction in guinea pigs, and efficacy in squirrel monkeys [1]. These in vivo datasets are specific to the molecule containing this benzamide fragment; thus, laboratories performing translational pharmacology requiring the validated in vivo tool compound DNK333 must use this building block for synthesis or as an analytical standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Methyl-3,5-bis(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.